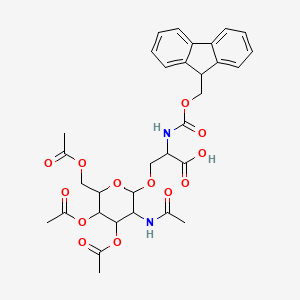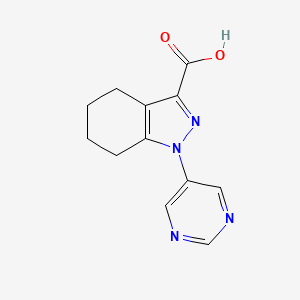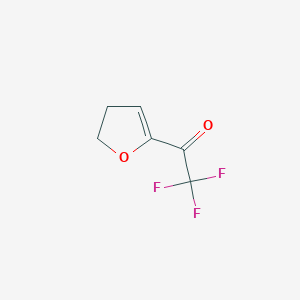
1-(4,5-Dihydro-2-Furanyl)-2,2,2-Trifluoroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,5-Dihydro-2-Furanyl)-2,2,2-Trifluoroethanone is a chemical compound characterized by the presence of a trifluoromethyl group attached to an ethanone moiety, which is further connected to a dihydrofuran ring
Vorbereitungsmethoden
The synthesis of 1-(4,5-Dihydro-2-Furanyl)-2,2,2-Trifluoroethanone typically involves the reaction of 4,5-dihydro-2-furanone with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent yield and purity.
Analyse Chemischer Reaktionen
1-(4,5-Dihydro-2-Furanyl)-2,2,2-Trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide, leading to the formation of new derivatives.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as trifluoroacetic acid and 4,5-dihydro-2-furanone.
Wissenschaftliche Forschungsanwendungen
1-(4,5-Dihydro-2-Furanyl)-2,2,2-Trifluoroethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(4,5-Dihydro-2-Furanyl)-2,2,2-Trifluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, leading to more potent biological effects. The dihydrofuran ring may also play a role in modulating the compound’s activity by influencing its three-dimensional structure and electronic properties.
Vergleich Mit ähnlichen Verbindungen
1-(4,5-Dihydro-2-Furanyl)-2,2,2-Trifluoroethanone can be compared with other similar compounds, such as:
1-(4,5-Dihydro-2-Furanyl)-1-Butanol: This compound has a butanol group instead of an ethanone group, leading to different chemical and biological properties.
4-tert-Butyl-1-(4,5-Dihydro-2-Furanyl)Cyclohexanol: The presence of a cyclohexanol ring in this compound results in distinct reactivity and applications.
1-(4,5-Dihydro-2-Furanyl)Cyclooctanol:
The uniqueness of this compound lies in its trifluoromethyl group, which imparts unique electronic and steric properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C6H5F3O2 |
|---|---|
Molekulargewicht |
166.10 g/mol |
IUPAC-Name |
1-(2,3-dihydrofuran-5-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C6H5F3O2/c7-6(8,9)5(10)4-2-1-3-11-4/h2H,1,3H2 |
InChI-Schlüssel |
WZGXQDDJTGPJFM-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(=C1)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



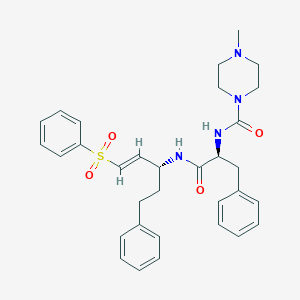
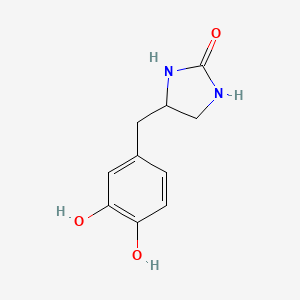
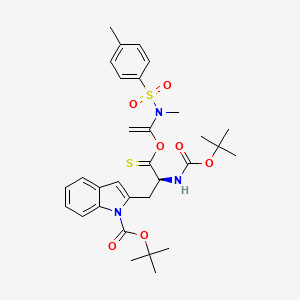
![1-(2-Methylimidazo[1,2-a]pyridin-7-yl)ethan-1-one](/img/structure/B12829253.png)
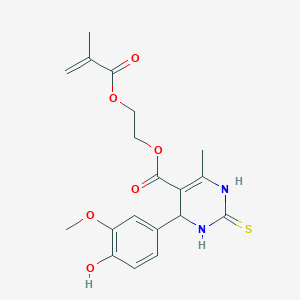
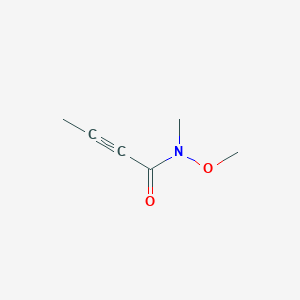
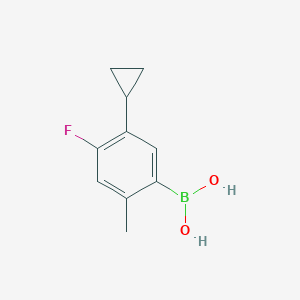

![[3-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine](/img/structure/B12829282.png)


